molecular formula C9H12N4S B15216452 6-(Methylsulfanyl)-7-propyl-7H-purine CAS No. 89142-51-8

6-(Methylsulfanyl)-7-propyl-7H-purine

Katalognummer: B15216452
CAS-Nummer: 89142-51-8
Molekulargewicht: 208.29 g/mol
InChI-Schlüssel: AFYAKYQGFOIQGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Methylthio)-7-propyl-7H-purine is a sulfur-containing purine derivative. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of a methylthio group at the 6-position and a propyl group at the 7-position of the purine ring contributes to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)-7-propyl-7H-purine typically involves the alkylation of 6-thiopurine derivatives. . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation reactions.

Industrial Production Methods: Industrial production of 6-(Methylthio)-7-propyl-7H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Methylthio)-7-propyl-7H-purine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(Methylthio)-7-propyl-7H-purine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(Methylthio)-7-propyl-7H-purine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. For example, it may inhibit purine biosynthesis, thereby affecting cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison: 6-(Methylthio)-7-propyl-7H-purine is unique due to the presence of both a methylthio and a propyl group, which may confer distinct chemical and biological properties compared to other purine derivatives. Its specific substitution pattern can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

89142-51-8

Molekularformel

C9H12N4S

Molekulargewicht

208.29 g/mol

IUPAC-Name

6-methylsulfanyl-7-propylpurine

InChI

InChI=1S/C9H12N4S/c1-3-4-13-6-12-8-7(13)9(14-2)11-5-10-8/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

AFYAKYQGFOIQGN-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=NC2=C1C(=NC=N2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.